3-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
Overview
Description
3-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is 414.16132849 g/mol and the complexity rating of the compound is 734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Diels-Alder Reactions and Synthesis of Novel Compounds
The Diels-Alder reaction is a cornerstone synthetic tool in organic chemistry, often employed to synthesize complex cyclic compounds. For instance, a study demonstrated a highly diastereoselective Diels-Alder reaction between cyclopentadiene and ethyl (Z)-2-N-Boc-amino-3-nitroacrylate in neat conditions, leading to new constrained carbocyclic amino acids. This process underscores the utility of cycloaddition reactions in generating novel compounds with potential applications in medicinal chemistry and material science (Caputo et al., 2006).
Heterocyclic Compound Synthesis
Heterocyclic compounds play a critical role in drug development and materials chemistry. Research into the transformation of bicyclo[3.2.0]hept-2-en-6-one into cyclopentadienylacetic acid derivatives illustrates the synthetic flexibility offered by reactions involving cycloaliphatic structures. These reactions can yield products that are pivotal intermediates in the synthesis of pharmacologically active compounds or novel materials (Wallquist et al., 1983).
Alicyclic Polymers for Technological Applications
The synthesis and characterization of alicyclic polymers highlight the relevance of cycloaliphatic compounds in materials science, particularly for applications like 193 nm photoresist materials in lithography. These polymers are synthesized from cycloaliphatic co- and terpolymers, demonstrating the critical role of cycloaliphatic structures in developing advanced materials with specific optical properties (Okoroanyanwu et al., 1998).
Aza-Diels-Alder Reactions in Asymmetric Synthesis
The Aza-Diels-Alder reaction is another synthetic methodology that benefits from the use of cycloaliphatic compounds, enabling the asymmetric synthesis of bicyclic amino acid derivatives. This approach is valuable for creating chiral building blocks essential in pharmaceutical synthesis, demonstrating the compound's relevance in synthesizing biologically active molecules (Waldmann & Braun, 1991).
Properties
IUPAC Name |
3-[[3-(cyclopentylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c25-19(16-11-8-9-12(10-11)17(16)22(27)28)24-21-18(14-6-3-7-15(14)29-21)20(26)23-13-4-1-2-5-13/h8-9,11-13,16-17H,1-7,10H2,(H,23,26)(H,24,25)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWMSRZQROUHPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4C5CC(C4C(=O)O)C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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